molecular formula C14H11FN2O2S B5741843 2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide

2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide

Cat. No. B5741843
M. Wt: 290.31 g/mol
InChI Key: LNULASZGIFYDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide involves the inhibition of certain enzymes, including carbonic anhydrase and histone deacetylase. Carbonic anhydrase plays a role in the regulation of pH in the body, while histone deacetylase is involved in the regulation of gene expression. Inhibition of these enzymes can lead to changes in physiological processes and has been targeted for the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound has inhibitory effects on carbonic anhydrase and histone deacetylase. In vivo studies have shown that this compound has potential antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One advantage of 2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide for lab experiments is its potential applications in drug discovery. This compound has been shown to have inhibitory effects on certain enzymes, making it a potential target for the treatment of diseases such as cancer, epilepsy, and glaucoma. Additionally, this compound has potential antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
One limitation of this compound for lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, and further studies are needed to determine its safety and efficacy in vivo.

Future Directions

For the study of 2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide include further exploration of its potential applications in drug discovery. This compound has shown inhibitory effects on certain enzymes, and further studies are needed to determine its efficacy in the treatment of diseases such as cancer, epilepsy, and glaucoma. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential as a candidate for the development of new antibiotics.

Synthesis Methods

The synthesis of 2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with 2-aminophenol to form 2-fluoro-N-[(2-hydroxyphenyl)amino]benzamide. Finally, the addition of carbon disulfide and potassium hydroxide results in the formation of this compound.

Scientific Research Applications

2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in drug discovery. This compound has been shown to have inhibitory effects on certain enzymes, including carbonic anhydrase and histone deacetylase. These enzymes play important roles in various physiological processes and have been targeted for the treatment of diseases such as cancer, epilepsy, and glaucoma. Additionally, this compound has been studied for its potential antibacterial and antifungal properties.

properties

IUPAC Name

2-fluoro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S/c15-10-6-2-1-5-9(10)13(19)17-14(20)16-11-7-3-4-8-12(11)18/h1-8,18H,(H2,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNULASZGIFYDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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